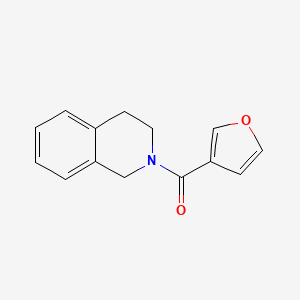

![molecular formula C17H15F2NO3 B6574009 [(2,4-difluorophenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate CAS No. 1797045-06-7](/img/structure/B6574009.png)

[(2,4-difluorophenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is an organic molecule that contains a carbamoyl group attached to a difluorophenyl group and a methylphenyl group. The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry or materials science .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of aromatic rings (phenyl groups), a carbamoyl group, and ester group. The difluorophenyl group would likely contribute to the electron-withdrawing properties, potentially affecting the reactivity of the molecule .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the carbamoyl and ester groups, as well as the electron-withdrawing difluorophenyl group. It could potentially undergo reactions typical for these functional groups, such as hydrolysis or substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carbamoyl and ester groups could potentially make this compound polar, affecting its solubility in various solvents .Scientific Research Applications

Suzuki–Miyaura Coupling

Overview:Suzuki–Miyaura (SM) coupling: is a powerful carbon–carbon bond-forming reaction that plays a pivotal role in organic synthesis. It involves the cross-coupling of aryl or vinyl boron compounds with aryl or vinyl halides or triflates, catalyzed by palladium complexes. The mild reaction conditions and functional group tolerance of SM coupling have made it widely applicable in diverse areas.

Role of [(2,4-difluorophenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate: This compound serves as an organoboron reagent in SM coupling. Its properties include stability, ease of preparation, and environmental friendliness. The key step is transmetalation, where the nucleophilic organic group (from the boron reagent) transfers to palladium, forming a new carbon–carbon bond .

Mechanism of Action

Future Directions

properties

IUPAC Name |

[2-(2,4-difluoroanilino)-2-oxoethyl] 2-(4-methylphenyl)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15F2NO3/c1-11-2-4-12(5-3-11)8-17(22)23-10-16(21)20-15-7-6-13(18)9-14(15)19/h2-7,9H,8,10H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUIWXHFPAJUVNX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC(=O)OCC(=O)NC2=C(C=C(C=C2)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15F2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(2,4-Difluorophenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B6573926.png)

![2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(3-acetamidophenyl)acetamide](/img/structure/B6573943.png)

![4-{2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-ethyl-6-oxo-1,6-dihydropyrimidin-1-yl]acetamido}benzamide](/img/structure/B6573958.png)

![N-(3-chloro-4-methylphenyl)-2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-ethyl-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide](/img/structure/B6573961.png)

![2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-ethyl-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(4-acetamidophenyl)acetamide](/img/structure/B6573968.png)

![1-[4-(adamantan-1-yl)phenoxy]-3-[(propan-2-yl)amino]propan-2-ol hydrochloride](/img/structure/B6573978.png)

![ethyl 4-[3-(2H-1,3-benzodioxol-5-yloxy)-2-hydroxypropyl]piperazine-1-carboxylate hydrochloride](/img/structure/B6573991.png)

![[(4-methylphenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate](/img/structure/B6574000.png)

![[(2,3-dimethylphenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate](/img/structure/B6574005.png)

![[(4-chloro-2-fluorophenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate](/img/structure/B6574010.png)

![{[3-(methylsulfanyl)phenyl]carbamoyl}methyl 2-(4-methylphenyl)acetate](/img/structure/B6574017.png)

![[(4-acetylphenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate](/img/structure/B6574030.png)